molecular formula C23H25N3O2S B492678 2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 667913-25-9

2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B492678
CAS No.: 667913-25-9
M. Wt: 407.5g/mol
InChI Key: OEODNWXOKVDLDJ-UHFFFAOYSA-N
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Description

2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors to form the quinoline ring system.

    Introduction of Functional Groups:

    Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction with p-toluidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline core structures.

    Thioether Compounds: Compounds containing sulfur atoms bonded to carbon atoms.

    Acetamide Derivatives: Compounds with acetamide functional groups.

Uniqueness

The uniqueness of 2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide lies in its specific combination of functional groups and their positions on the quinoline core. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Biological Activity

The compound 2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide , with CAS number 667913-16-8, is a member of the tetrahydroquinoline class known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Basic Information

PropertyValue
Molecular FormulaC24H27N3O3S
Molecular Weight437.55 g/mol
CAS Number667913-16-8

The compound features a tetrahydroquinoline core, which is often associated with significant biological activity due to its structural versatility.

Antimicrobial Activity

Research indicates that compounds derived from tetrahydroquinolines exhibit notable antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of various bacteria and fungi. A study highlighted that similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Tetrahydroquinoline derivatives have been studied for their anticancer effects. In vitro assays revealed that certain analogs could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly, indicating potential therapeutic use in treating inflammatory diseases . The ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been particularly noted.

Neuroprotective Activity

Recent studies have suggested neuroprotective effects attributed to tetrahydroquinoline derivatives. The compound may exert protective effects against neurodegeneration by modulating oxidative stress and enhancing neuronal survival pathways . This opens avenues for exploring its application in neurodegenerative diseases like Alzheimer's and Parkinson's.

Study 1: Antimicrobial Efficacy

In a controlled study, a series of tetrahydroquinoline derivatives were synthesized and tested for antimicrobial activity. The results showed that compounds with specific substitutions on the quinoline ring exhibited enhanced activity against both gram-positive and gram-negative bacteria. The study concluded that structural modifications could lead to improved efficacy .

Study 2: Anticancer Mechanism Exploration

A detailed investigation into the anticancer properties of related compounds revealed that they could inhibit the proliferation of cancer cells through cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Study 3: Anti-inflammatory Pathway Analysis

In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation. Histological examination showed decreased infiltration of inflammatory cells in treated groups compared to untreated controls, supporting its potential use as an anti-inflammatory agent .

Properties

IUPAC Name

2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-5-16-17(12-24)22(26-18-10-23(3,4)11-19(27)21(16)18)29-13-20(28)25-15-8-6-14(2)7-9-15/h6-9H,5,10-11,13H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEODNWXOKVDLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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